cis-11,14,17-Eicosatrienoic acid methyl ester
Overview
Description
cis-11,14,17-Eicosatrienoic acid methyl ester, also known as methyl 11,14,17-eicosatrienoate, is a fatty acid methyl ester with the molecular formula C21H36O2 and a molecular weight of 320.5093 g/mol . This compound is characterized by the presence of three conjugated double bonds at positions 11, 14, and 17 in the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-11,14,17-Eicosatrienoic acid methyl ester is typically synthesized through the esterification of 11,14,17-eicosatrienoic acid with methanol . The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally involve refluxing the mixture of the acid and methanol for several hours until the esterification is complete .
Industrial Production Methods
In industrial settings, the production of methyl icosa-11,14,17-trienoate follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity . The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
cis-11,14,17-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
cis-11,14,17-Eicosatrienoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl icosa-11,14,17-trienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into phospholipids in cell membranes, affecting membrane fluidity and function . It also acts as a substrate for enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators .
Comparison with Similar Compounds
Similar Compounds
cis-11,14,17-Eicosatrienoic acid methyl ester: Similar to other fatty acid methyl esters such as methyl linoleate and methyl linolenate.
Methyl linoleate: Contains two double bonds at positions 9 and 12.
Methyl linolenate: Contains three double bonds at positions 9, 12, and 15.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties . Its ability to form specific bioactive lipid mediators sets it apart from other fatty acid methyl esters .
Properties
IUPAC Name |
methyl (11E,14E,17E)-icosa-11,14,17-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-JSIPCRQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-88-7, 207615-39-2 | |
Record name | Methyl 11,14,17-eicosatrienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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